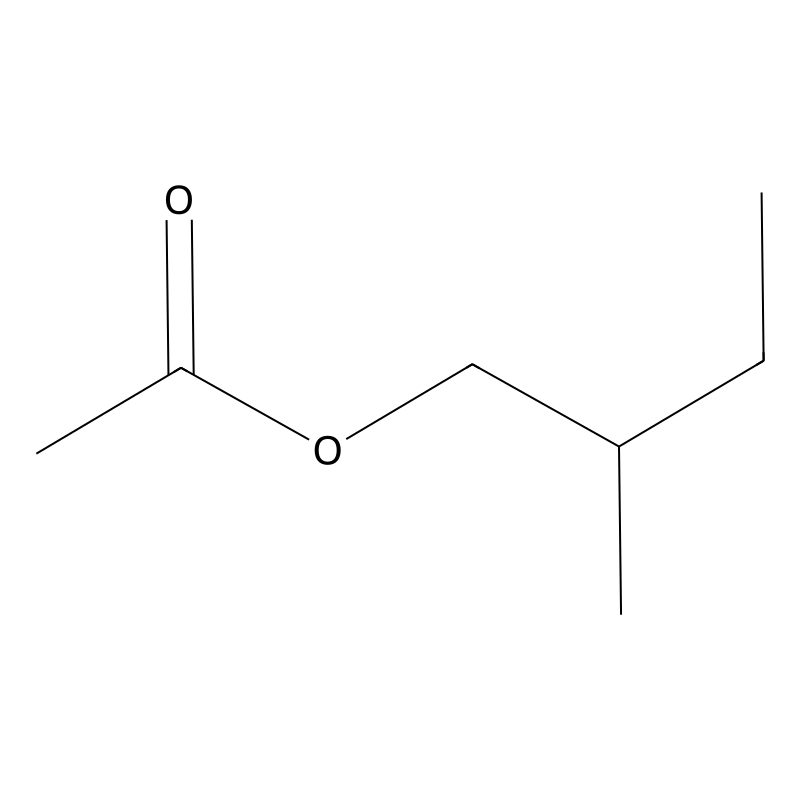2-Methylbutyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Flavor and Aroma Research
One of the primary applications of 2-Methylbutyl acetate in research is related to its role as a flavor and aroma compound. It is found naturally in various fruits, including apples, pears, and bananas []. Studies have identified 2-Methylbutyl acetate as a key contributor to the characteristic aroma of certain apple varieties []. This research helps scientists understand the complex interplay of chemicals that create the flavors and aromas of different foods.
Biomarker Potential
Due to its presence in specific foods, 2-Methylbutyl acetate has been explored as a potential biomarker for dietary intake. Biomarkers are measurable substances that indicate exposure to a particular substance or condition. Since 2-Methylbutyl acetate is metabolized by the body, its presence in biological samples like urine or blood could potentially indicate recent consumption of foods containing it [, ]. Further research is needed to validate this potential application.
2-Methylbutyl acetate, also known as active amyl acetate or β-methylbutyl acetate, is an organic compound classified as a carboxylic acid ester. Its chemical formula is C₇H₁₄O₂, and it has a molecular weight of approximately 130.18 g/mol. This compound is characterized by its sweet, fruity aroma reminiscent of bananas and apples, making it a notable flavoring agent in various applications . The structure of 2-methylbutyl acetate features a branched alkyl chain, which contributes to its unique sensory properties .
2-Methylbutyl acetate interacts with olfactory receptors in the nose, triggering the sense of smell and contributing to the fruity perception of various foods. The specific mechanism of interaction with these receptors is not fully elucidated but likely involves the shape and functional groups of the molecule.
- Flammability: 2-Methylbutyl acetate is classified as a flammable liquid and vapor []. It is important to handle it with caution and keep it away from heat sources.
- Toxicity: Limited data is available on the specific toxicity of 2-Methylbutyl acetate. However, it is generally recommended to avoid inhalation and skin contact as a safety precaution.
2-Methylbutyl acetate can be synthesized through the esterification reaction involving acetyl-CoA and 2-methyl-1-butanol. The general reaction can be represented as follows:
This reaction is catalyzed by enzymes known as alcohol O-acetyltransferases, which facilitate the formation of the ester bond between the alcohol and the acyl group from acetyl-CoA .
The biological activity of 2-methylbutyl acetate has been studied in various contexts. It is recognized for its presence in the aroma profiles of certain wines and fruits, where it contributes to sensory characteristics such as fruity and floral notes . Additionally, it has been identified as a potential biomarker for the consumption of specific foods like figs and pomes due to its detection in these fruits .
The primary method for synthesizing 2-methylbutyl acetate involves the esterification process mentioned earlier. Other potential synthesis routes may include:
- Direct esterification: Reacting 2-methyl-1-butanol with acetic acid in the presence of an acid catalyst.
- Transesterification: Using fatty acid methyl esters with 2-methyl-1-butanol.
These methods can vary in efficiency and yield depending on the reaction conditions such as temperature, pressure, and catalysts used.
2-Methylbutyl acetate finds applications across various industries due to its desirable aromatic properties:
- Flavoring agent: Used in food products to impart fruity flavors.
- Fragrance industry: Incorporated into perfumes and scented products.
- Solvent: Utilized in paints, coatings, and adhesives due to its solvent properties .
- Analytical chemistry: Employed as a standard compound for flavor analysis in food science.
Several compounds share structural similarities with 2-methylbutyl acetate, primarily within the class of carboxylic acid esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Odor Profile | Unique Features |
|---|---|---|---|
| Ethyl acetate | C₄H₈O₂ | Fruity | Commonly used as a solvent and flavoring agent |
| Propyl acetate | C₅H₁₀O₂ | Sweet | Often used in food flavoring |
| Butyl acetate | C₆H₁₂O₂ | Fruity | Used in coatings and adhesives |
| Isoamyl acetate | C₆H₁₂O₂ | Banana-like | Known for its strong banana scent |
Uniqueness of 2-Methylbutyl Acetate: Unlike some of its counterparts, 2-methylbutyl acetate has a distinct banana aroma that sets it apart from other esters. Its specific branched structure contributes to its unique sensory profile, making it particularly valuable in flavor applications where a fruity note is desired.
Physical Description
colourless to pale yellow liquid with an apple peel, banana odou
XLogP3
Boiling Point
Density
0.872-0.877
GHS Hazard Statements
H226 (99.95%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Transportation equipment manufacturing
1-Butanol, 2-methyl-, 1-acetate: ACTIVE







